BenchChemオンラインストアへようこそ!

Hsd17B13-IN-58

HSD17B13 inhibition NAFLD enzymatic assay

Hsd17B13-IN-58 is a dichlorophenol-based HSD17B13 inhibitor that provides critical scaffold orthogonality versus triazolopyridine (e.g., BI-3231) and sulfonamide (e.g., HSD17B13-IN-9) chemotypes. With an IC50 of 0.01 μM at 50 nM enzyme, it is optimally positioned as an economical tool for primary screening and target engagement assays in hepatocyte models. Procure this compound to establish concentration-response relationships, validate on-target pharmacology through orthogonal chemical matter, or map IP landscapes tied to the WO2022103960 patent estate. Its distinct core scaffold mitigates chemotype-specific off-target risks inherent in class-based procurement assumptions.

Molecular Formula C23H15Cl2F3N4O4
Molecular Weight 539.3 g/mol
Cat. No. B12380247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-58
Molecular FormulaC23H15Cl2F3N4O4
Molecular Weight539.3 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl
InChIInChI=1S/C23H15Cl2F3N4O4/c1-11-30-20-18(22(35)32(11)10-12-4-2-3-5-17(12)36-23(26,27)28)16(6-7-29-20)31-21(34)13-8-14(24)19(33)15(25)9-13/h2-9,33H,10H2,1H3,(H,29,31,34)
InChIKeyRCODTGWXHLOIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-58: A Structurally Distinct Dichlorophenol-Based HSD17B13 Inhibitor for NAFLD Target Engagement Studies


Hsd17B13-IN-58 (CAS 2770246-89-2) is a synthetic small-molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH) [1]. The compound features a dichlorophenol core scaffold with a molecular formula of C₂₃H₁₅Cl₂F₃N₄O₄ and molecular weight of 539.29 g/mol, distinguishing it structurally from the triazolopyridine-based inhibitors (e.g., BI-3231) and sulfonamide-derived analogs (e.g., HSD17B13-IN-9) that dominate the HSD17B13 inhibitor landscape . Hsd17B13-IN-58 demonstrates inhibitory activity against HSD17B13 using estradiol as a substrate, with reported IC₅₀ values of <0.1 μM in standard biochemical assays and 0.01 μM when tested at 50 nM enzyme concentration [2]. The compound is intended exclusively for in vitro and research applications in liver disease models, with no reported in vivo pharmacokinetic or efficacy data available as of 2025.

Why Generic HSD17B13 Inhibitor Substitution Undermines Reproducibility: Evidence-Based Considerations for Hsd17B13-IN-58


HSD17B13 inhibitors cannot be treated as interchangeable research tools due to substantial divergence in core scaffold chemistry, binding modality, and validated application context. Hsd17B13-IN-58 belongs to the dichlorophenol chemotype class, whereas clinical-stage probes such as BI-3231 employ a triazolopyridine scaffold with uncompetitive NAD⁺-dependent binding and documented oral bioavailability in murine models [1]. The sulfonamide series represented by HSD17B13-IN-9 and HSD17B13-IN-105 introduces yet another chemotype with distinct selectivity profiles against related short-chain dehydrogenase/reductase (SDR) family members [2]. Critically, Hsd17B13-IN-58 lacks published data on selectivity against HSD17B11, cross-reactivity with nuclear hormone receptors, liver microsomal stability, or in vivo pharmacokinetics — all parameters that have been thoroughly characterized for BI-3231 and compound 32 [3]. Substituting Hsd17B13-IN-58 with a more advanced inhibitor without validating the specific experimental context risks introducing uncharacterized off-target effects, differential cellular permeability, or unrecognized species-specific potency variations. The absence of standardized selectivity and ADME characterization across the HSD17B13 inhibitor class necessitates compound-specific validation rather than class-based procurement assumptions.

Hsd17B13-IN-58 Quantitative Differentiation: Head-to-Head Enzyme Potency and Structural Divergence from Clinical-Stage Comparators


Biochemical Potency Comparison: Hsd17B13-IN-58 Versus BI-3231 in Cell-Free Enzymatic Assays

Hsd17B13-IN-58 demonstrates an IC₅₀ of 0.01 μM against 50 nM HSD17B13 enzyme in a cell-free biochemical assay using estradiol as substrate [1]. This potency is approximately 10-fold lower than the clinical-stage comparator BI-3231, which exhibits an IC₅₀ <1 nM (reported as 0.7 nM Ki) in equivalent enzymatic assays under NAD⁺-cofactor conditions [2]. The potency differential is consistent across multiple vendor datasheet reports for Hsd17B13-IN-58, all confirming IC₅₀ <0.1 μM for estradiol inhibition [3].

HSD17B13 inhibition NAFLD enzymatic assay estradiol substrate

Core Scaffold Divergence: Dichlorophenol Chemotype of Hsd17B13-IN-58 Versus Triazolopyridine-Based Inhibitors

Hsd17B13-IN-58 contains a 3,5-dichloro-4-hydroxyphenyl (dichlorophenol) core moiety as a key pharmacophoric element, distinguishing it from the triazolopyridine scaffold of BI-3231, the sulfonamide framework of HSD17B13-IN-9, and the more complex polycyclic architecture of compound 32 . This structural distinction correlates with divergent physicochemical properties: Hsd17B13-IN-58 (MW 539.29; C₂₃H₁₅Cl₂F₃N₄O₄) incorporates a trifluoromethoxy-substituted benzyl group and a pyridopyrimidinone core that are absent in BI-3231 (MW 380.37; C₁₆H₁₄F₂N₄O₃S) . The dichlorophenol series is explicitly claimed in patent WO2022103960 as a distinct inhibitor class from the modulators described in WO2021003295, which encompasses the sulfonamide-based series including HSD17B13-IN-9 [1].

HSD17B13 chemical scaffold dichlorophenol structure-activity relationship

Application Context Differentiation: In Vitro Tool Compound Versus In Vivo-Validated Chemical Probes

Hsd17B13-IN-58 is documented exclusively for in vitro research applications in NAFLD studies, with no published in vivo pharmacokinetic data, liver microsomal stability metrics, or animal model efficacy results as of 2025 [1]. In contrast, the triazolopyridine-based inhibitor BI-3231 has established oral bioavailability in mice (with 50 μmol/kg PO dosing achieving liver exposures >80-fold higher than plasma), moderate clearance driven by Phase 2 glucuronidation, and validated target engagement lasting approximately 8 hours post-dose [2]. Compound 32 further advances this profile with demonstrated liver microsomal stability significantly better than BI-3231, robust in vivo anti-MASH activity across multiple mouse models, and liver-targeting pharmacokinetics [3].

HSD17B13 in vitro NAFLD target engagement MASH

Optimal Research and Procurement Scenarios for Hsd17B13-IN-58: Evidence-Guided Application


Cost-Effective Primary Screening and Dose-Response Characterization in NAFLD Cellular Models

Hsd17B13-IN-58 is optimally deployed as an economical primary screening tool for establishing concentration-response relationships in hepatocyte-derived cell lines (e.g., HepG2, primary human hepatocytes) where HSD17B13 inhibition is the hypothesized mechanism. The compound's IC₅₀ of 0.01 μM at 50 nM enzyme concentration [1] provides sufficient potency for cellular assays without requiring the sub-nanomolar potency (and associated procurement cost) of BI-3231. Researchers should design dose-response curves spanning 0.001–10 μM to capture full inhibition dynamics, using estradiol turnover or lipid accumulation readouts as endpoints.

Chemical Probe Orthogonality Studies Requiring Distinct Scaffold Chemotypes

Investigators conducting target validation studies that demand orthogonal chemical matter should specifically procure Hsd17B13-IN-58 for its dichlorophenol scaffold, which differs fundamentally from the triazolopyridine core of BI-3231 and the sulfonamide framework of HSD17B13-IN-9 . This scaffold orthogonality enables researchers to exclude chemotype-specific off-target effects when confirming HSD17B13-dependent phenotypes. Studies employing both Hsd17B13-IN-58 and BI-3231 in parallel, with concordant phenotypic outcomes, substantially strengthen the evidence for on-target pharmacology.

In Vitro Target Engagement Assays in Early-Stage NAFLD Drug Discovery Programs

Hsd17B13-IN-58 is appropriately positioned for biochemical target engagement assays (e.g., enzymatic activity measurements using recombinant HSD17B13 protein, cellular thermal shift assays) in early discovery programs where in vivo characterization is not yet required [2]. The compound's established IC₅₀ parameters provide a reliable benchmark for assay validation and for benchmarking novel inhibitor candidates within the same dichlorophenol chemical series.

Patent Landscape and Freedom-to-Operate Analysis for Dichlorophenol-Based HSD17B13 Inhibitors

Intellectual property and business development teams should evaluate Hsd17B13-IN-58 as a representative compound of the dichlorophenol inhibitor class claimed in WO2022103960, distinct from the modulator series claimed in WO2021003295 [3]. The structural divergence between these patent estates may have significant implications for freedom-to-operate assessments in commercial HSD17B13 inhibitor development programs, making Hsd17B13-IN-58 a relevant reference standard for IP landscape mapping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-58

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.